molecular formula C22H14 B7800147 Dibenz[a,c]anthracene CAS No. 67775-07-9

Dibenz[a,c]anthracene

Cat. No. B7800147
CAS RN: 67775-07-9
M. Wt: 278.3 g/mol
InChI Key: RAASUWZPTOJQAY-UHFFFAOYSA-N
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Description

Dibenz[a,c]anthracene is a polycyclic aromatic hydrocarbon (PAH) with five benzene rings . It is produced by the incomplete combustion of organic matter and is primarily found in gasoline exhaust, tobacco smoke, coal tar, soot, and certain food products, especially smoked and barbecued foods .


Synthesis Analysis

The synthesis of Dibenz[a,c]anthracene involves several steps. A strategy for the synthesis of dibenz[a,j]anthracenes (DBAs) from cyclohexa-2,5-diene-1-carboxylic acids has been presented . This approach involves sequential C–H olefination, cycloaddition, and decarboxylative aromatization . In the key step for DBA skeleton construction, the bis-C–H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne .


Molecular Structure Analysis

The molecular structure of Dibenz[a,c]anthracene consists of five fused benzene rings . The introduction of substituents in the 10- and 13-positions yields compounds with columnar liquid crystalline phases over very broad temperature ranges .


Chemical Reactions Analysis

The chemical reactions of Dibenz[a,c]anthracene involve several steps. For instance, a strategy for the synthesis of dibenz[a,j]anthracenes (DBAs) from cyclohexa-2,5-diene-1-carboxylic acids involves sequential C–H olefination, cycloaddition, and decarboxylative aromatization . In the key step for DBA skeleton construction, the bis-C–H olefination products, 1,3-dienes, are utilized as substrates for [4 + 2] cycloaddition with benzyne .


Physical And Chemical Properties Analysis

Dibenz[a,c]anthracene is a carbopolycyclic compound . It has low water solubility and low volatility, and therefore occurs predominantly in solid form, bound to particulates in polluted air, soil, or sediment .

Safety And Hazards

Dibenz[a,c]anthracene is a mutagen and is reasonably anticipated to be a human carcinogen . It may cause respiratory tract irritation and is a suspected cancer-causing agent . It may also cause eye and skin irritation .

Future Directions

The quest for new synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) has been motivated by the rich chemistry that they have exhibited over the past 50 years . These π-extended aromatic molecules possess a low energy gap between the frontier orbitals, particularly in the ultraviolet–visible–near-infrared (UV–vis–NIR) region, and feature accessible redox chemistry and non-covalent interactions .

properties

IUPAC Name

benzo[b]triphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASUWZPTOJQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9049245
Record name Dibenz[a,c]anthracene
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Molecular Weight

278.3 g/mol
Source PubChem
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Physical Description

Slightly yellow solid; [MSDSonline]
Record name 1,2:3,4-Dibenzanthracene
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Product Name

Dibenz[a,c]anthracene

CAS RN

215-58-7, 414-29-9, 67775-07-9
Record name Benzo[b]triphenylene
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Record name Benzotriphenylene
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Record name Dibenzanthracene
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Record name Dibenzanthracene
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Record name Dibenz[a,c]anthracene
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Record name 2,3-BENZOTRIPHENYLENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
RG Harvey, C Leyba, M Konieczny, PP Fu… - The Journal of …, 1978 - ACS Publications
MHz, CDCI3) 6 12.04 (carboxyl, s, 1 H) and1. 41-0.62 (methyl and cyclopropyl, m, 9 H)] and IR spectra [(neat film)? oh 3520-3160,? cH 2880, i> c= o 1695, and ico 1240 cm-1], as well …
Number of citations: 26 pubs.acs.org
S Duan, J Turk, J Speigle, J Corbin… - The Journal of …, 2000 - ACS Publications
Halogenation of dibenz[a,c]anthracene (1) by NBS in CCl 4 affords the products of 9- and 10-monobromination in the ratio of 9:1. The reaction is accelerated by iodine, and HBr effects …
Number of citations: 53 pubs.acs.org
J DiGiovanni, J Rymer, TJ Slaga, RK Boutwell - Carcinogenesis, 1982 - academic.oup.com
In the present study, we have examined the effects of benzo[e]pyrene (B[e]P) and dibenz[a,c]anthracene (DB[a,c]A) on the skin tumor-initiating activities of methylated and …
Number of citations: 65 academic.oup.com
A Singh, PR Sharp - Journal of the American Chemical Society, 2006 - ACS Publications
1,4-Shifts of the carbon-bonded metal are observed on heating solutions of trans-bromo(dibenz[a,c]anthracen-9-yl)bis(triethylphosphine)platinum or trans-bromo(dibenz[a,c]anthracen-9…
Number of citations: 62 pubs.acs.org
S Lecoq, O Chalvet, H Strapelias, PL Grover… - Chemico-biological …, 1991 - Elsevier
Polar, ethyl acetate soluble metabolites formed in incubations of dibenz[a,c]-anthracene (DB[a,c]A), dibenz[a,h]anthracene (DB[a,h]A) and the related DB[a,h]A 3,4-diol and dibenz[a,j]…
Number of citations: 28 www.sciencedirect.com
PZ Mannes, EO Onyango… - The Journal of organic …, 2015 - ACS Publications
A new synthesis of dibenzo[a,c]anthracene (4) is described that features the generation, from tetrabromo-bis-triflate 1 and phenyllithium, of a 1,3,6-naphthotriyne (2) synthetic equivalent …
Number of citations: 16 pubs.acs.org
H Muddasir, Z Wang, B Yang, P Lu, Y Ma - Chemical Research in Chinese …, 2013 - Springer
The basic characteristics of anthracene(AN) and dibenz[a,c]anthracene(D[a,c]A) derivatives, important semiconductors, were systematically studied. Differential scanning calorimetry(…
Number of citations: 2 link.springer.com
ME Duncan, P Brookes - International Journal of Cancer, 1972 - Wiley Online Library
The metabolism and consequent macromolecular binding of dibenz(a,c)anthracene and dibenz(a,h) anthracene by mouse embryo cells in culture was compared at approximately equal…
Number of citations: 37 onlinelibrary.wiley.com
AD MacNicoll, PM Burden, H Rattle, PL Grover… - Chemico-Biological …, 1979 - Elsevier
The formation of trans-dihydrodiols from dibenz[a,c]anthracene, dibenz[a,h]anthracene and chrysene by chemical oxidation in an ascorbic acid-ferrous sulphate-EDTA system and by rat…
Number of citations: 26 www.sciencedirect.com
A Hewer, CS Cooper, O Ribeiro, K Pal… - …, 1981 - academic.oup.com
In rat liver microsomal preparations, the 10, 11-dihydro-diol of dibenz[a, c]anthracene (DBA) is metabolized to r -10, t -11-dihydroxy- t -12, 13-oxy-10, 11, 12, 13-tetrahydro-dibenz[a, c]…
Number of citations: 8 academic.oup.com

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